1-[2-(3-Fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(3-Fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one typically involves the reaction of 3-fluorophenylmorpholine with a suitable ketone precursor under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-(3-Fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Scientific Research Applications
1-[2-(3-Fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing selective inhibitors of enzymes like monoamine oxidase.
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and receptor interactions.
Mechanism of Action
The mechanism of action of 1-[2-(3-Fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it acts as an inhibitor of selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain . This interaction can modulate various physiological processes and has potential therapeutic implications.
Comparison with Similar Compounds
1-[2-(3-Fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one can be compared with other similar compounds, such as:
- N-{2-[(3-fluorophenyl)(morpholin-4-yl)methyl]-1-benzofuran-3-yl}-4-methylbenzamide
- N-{2-[(3-fluorophenyl)(morpholin-4-yl)methyl]-1-benzofuran-3-yl}thiophene-2-carboxamide
- N-{2-[(3-fluorophenyl)(morpholin-4-yl)methyl]-1-benzofuran-3-yl}benzamide
These compounds share structural similarities with this compound but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and its potential as a selective inhibitor of certain enzymes.
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO2/c1-3-5-12(2)16(19)18-8-9-20-15(11-18)13-6-4-7-14(17)10-13/h4,6-7,10,12,15H,3,5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQMHMRLQGMCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCOC(C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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